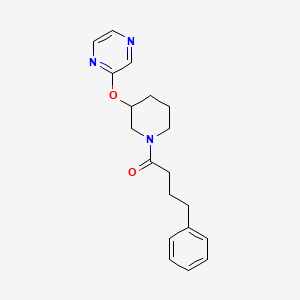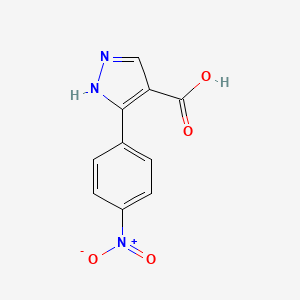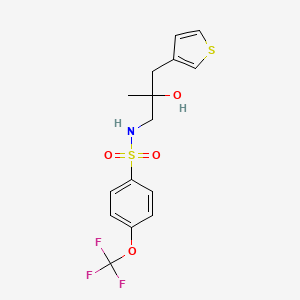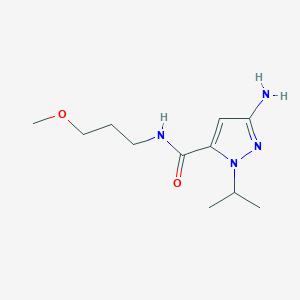
4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds synthesized from reactions involving pyrazin and piperidine derivatives have shown promising antimicrobial properties. For instance, a study by Okasha et al. (2022) on the crystal structure of a synthesized pyran derivative demonstrated favorable antimicrobial activities against both bacterial and fungal strains, indicating the potential use of such compounds in developing new antimicrobial agents (Okasha et al., 2022).
Synthesis and Characterization of Chitosan Schiff Bases
Research involving the synthesis of heteroaryl pyrazole derivatives and their reaction with chitosan to form Schiff bases highlighted their biological activity against various microbial strains. This suggests potential applications in designing antimicrobial materials or coatings, especially given the absence of cytotoxic activity in the prepared chitosan derivatives (Hamed et al., 2020).
Asymmetric Synthesis and Chemical Reactions
Piperidine derivatives, which share a structural similarity with the compound , have been used in asymmetric synthesis and further chemical elaborations. A study demonstrated the general route to optically pure piperidines, indicating the versatility of piperidine derivatives in synthetic chemistry for creating a broad range of amines with substituted piperidine subunits (Acharya & Clive, 2010).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. This research showcases the potential therapeutic applications of piperidine derivatives in treating tuberculosis, with certain compounds showing promising activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one are not well-studied. Pyrazoline derivatives, which share a similar structure, have been shown to interact with various enzymes and proteins . They have confirmed biological and pharmacological activities .
Cellular Effects
The cellular effects of this compound are not well-documented. Some pyrazoline derivatives have shown cytotoxic activities against various cancer cell lines .
Molecular Mechanism
The exact molecular mechanism of this compound is not well-understood. Pyrazoline derivatives have been shown to exert their effects through various mechanisms, including enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-phenyl-1-(3-pyrazin-2-yloxypiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(10-4-8-16-6-2-1-3-7-16)22-13-5-9-17(15-22)24-18-14-20-11-12-21-18/h1-3,6-7,11-12,14,17H,4-5,8-10,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRDFENWFDKJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCC2=CC=CC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2997086.png)

![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2997090.png)


![1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997094.png)
![N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2997095.png)

![N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997102.png)
![3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2997103.png)
![3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2997104.png)


![9-benzyl-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997108.png)
